molecular formula C26H23FN2O5S B2406076 2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 895650-55-2

2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2406076
CAS No.: 895650-55-2
M. Wt: 494.54
InChI Key: AXWDASSHBYFNHV-UHFFFAOYSA-N
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Description

This compound is a quinolin-4-one derivative featuring a sulfonyl group at position 3 of the quinoline core, a fluorine substituent at position 6, and an acetamide moiety linked to an N-(2-methoxyphenyl) group. The sulfonyl group is attached to a 4-ethylphenyl ring, distinguishing it from analogs with halogens or methoxy substituents on the aryl-sulfonyl component.

Properties

IUPAC Name

2-[3-(4-ethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O5S/c1-3-17-8-11-19(12-9-17)35(32,33)24-15-29(22-13-10-18(27)14-20(22)26(24)31)16-25(30)28-21-6-4-5-7-23(21)34-2/h4-15H,3,16H2,1-2H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWDASSHBYFNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide , with CAS number 895650-13-2 , is a novel quinoline derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C25H20F2N2O4SC_{25}H_{20}F_2N_2O_4S, with a molecular weight of 482.5 g/mol . The structure includes a quinoline core, a sulfonyl group, and an acetamide moiety, contributing to its unique biological profile.

PropertyValue
Molecular FormulaC₃₃H₂₅F₂N₂O₄S
Molecular Weight482.5 g/mol
CAS Number895650-13-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl group enhances solubility and facilitates binding to biological targets, potentially modulating their activity. This interaction can lead to various biochemical cascades that result in therapeutic effects.

Biological Activity

Research indicates that quinoline derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Quinoline compounds are known for their antimicrobial properties. Studies have shown that derivatives similar to this compound can inhibit the growth of various bacteria and fungi.
  • Anticancer Properties : The compound has been evaluated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Anti-inflammatory Effects : Some studies indicate that quinoline derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines, which may be relevant in treating chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that similar quinoline derivatives exhibited significant antibacterial activity against Staphylococcus aureus and E. coli .
  • Anticancer Research : In vitro assays reported in Cancer Letters highlighted the ability of related compounds to inhibit cell proliferation in various cancer cell lines, suggesting a mechanism involving apoptosis induction .
  • Inflammation Model : Research documented in European Journal of Pharmacology indicated that quinoline derivatives could significantly reduce inflammatory markers in animal models, supporting their potential use in treating inflammatory conditions .

Scientific Research Applications

Scientific Research Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to 2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide exhibit significant anticancer properties. For instance, derivatives of quinoline have shown promising results against various cancer cell lines, including those resistant to conventional therapies .
    • A study demonstrated that specific analogs displayed percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer types, suggesting their potential as anticancer agents .
  • Biological Mechanisms
    • The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, which can inhibit or modulate their activity. This interaction may trigger biochemical cascades leading to therapeutic effects.
    • Preliminary data indicate that the compound may inhibit enzymes involved in metabolic pathways associated with cancer progression or other diseases, highlighting its role in drug design and development.
  • Antimicrobial Properties
    • The compound has also been investigated for its antimicrobial activity against various pathogens. Studies have reported significant inhibition against bacteria like Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent .
    • The presence of specific substituents in the quinoline structure has been linked to enhanced antimicrobial efficacy, making it a candidate for further exploration in infectious disease treatment .
Activity TypeTarget Organisms/CellsPercent Growth Inhibition (PGI)Reference
AnticancerSNB-19, OVCAR-886.61%
AnticancerNCI-H4075.99%
AntimicrobialMycobacterium smegmatisSignificant inhibition
AntimicrobialPseudomonas aeruginosaSignificant inhibition

Case Studies

  • Synthesis and Characterization
    • The synthesis of this compound typically involves multi-step reactions starting from readily available precursors through methods such as Friedländer synthesis for the quinoline core formation and subsequent sulfonylation reactions. Characterization techniques like NMR and LC-MS are employed to confirm the structure.
  • In Vivo Studies
    • In vivo studies have evaluated the safety and efficacy of related compounds in animal models, providing insights into their pharmacokinetic profiles and potential therapeutic windows. These studies are crucial for understanding how these compounds behave in biological systems before advancing to clinical trials .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Name Sulfonyl Substituent Quinoline Position 6 Acetamide Substituent Key Distinctions vs. Target Compound Source
2-(3-((4-Ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide (Target) 4-Ethylphenyl F 2-Methoxyphenyl Reference compound for comparison N/A
2-[3-(4-Fluorobenzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide 4-Fluorophenyl F 2-Methylphenyl Electron-withdrawing F on sulfonyl; methyl vs. methoxy on acetamide
2-[3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide 4-Chlorophenyl F 2,4-Dimethylphenyl Larger Cl substituent; sterically hindered acetamide
2-[6-Chloro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide 4-Methoxyphenyl Cl 4-Methylphenyl Methoxy donor on sulfonyl; Cl at quinoline C6
N-(4-Chlorophenyl)-2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide 4-Fluorophenyl Ethyl 4-Chlorophenyl Ethyl at C6; chloro vs. methoxy on acetamide

Structural and Functional Implications:

Sulfonyl Group Variations: The 4-ethylphenyl group in the target compound provides moderate electron-donating effects and increased lipophilicity compared to halogens (F, Cl) or methoxy groups. This may enhance membrane permeability but reduce solubility . 4-Methoxyphenyl () offers strong electron-donating properties, which could stabilize charge interactions in biological targets.

Quinoline C6 Substituents: Fluorine (target and ) enhances metabolic stability and electronegativity, favoring interactions with hydrophobic pockets. Ethyl () introduces steric bulk, possibly altering pharmacokinetic profiles.

Acetamide Tail Modifications :

  • The 2-methoxyphenyl group in the target compound balances solubility (via methoxy) and π-π stacking (via aryl ring).
  • 2-Methylphenyl () lacks the methoxy group’s hydrogen-bonding capacity, reducing solubility.
  • 4-Chlorophenyl () adds electronegativity but may increase toxicity risks.

Research Findings from Analogous Compounds:

  • Synthetic Yields: Compounds with electron-deficient sulfonyl groups (e.g., 4-fluorophenyl in ) are synthesized in moderate yields (57% for related intermediates), suggesting feasible scalability . Bulkier substituents (e.g., 4-chlorophenyl in ) require optimized purification steps, such as recrystallization from ethanol or ethyl acetate .
  • Spectroscopic Data: ¹H NMR: Quinolin-4-one protons resonate at δ 7.5–8.2 ppm, while sulfonyl-linked aryl groups show peaks at δ 7.2–7.8 ppm. Acetamide NH signals appear as broad singlets near δ 10–11 ppm . Mass Spectrometry: Molecular ions ([M+H]⁺) for analogs range from 299–500 m/z, consistent with variations in substituent masses .
  • Biological Relevance: N-(Substituted phenyl)acetamides are established intermediates for heterocyclic drugs, including kinase inhibitors and antimicrobial agents . Sulfonyl-quinoline hybrids exhibit activity against enzymes like monoacylglycerol acyltransferase 2 (MGAT2), as seen in , though specific data for the target compound are unavailable.

Preparation Methods

Camps Cyclization for Core Formation

The Camps reaction provides regioselective access to 3-substituted quinolin-4-ones through base-mediated cyclization of N-(2-acylaryl)amides. For 6-fluoro substitution:

Procedure

  • Start with 2-amino-5-fluoroacetophenone (1 )
  • Acylate with 4-ethylbenzenesulfonyl chloride (2 ) in pyridine/DCM (0°C → rt, 12 h)
  • Form N-(2-(4-ethylphenylsulfonyl)acetyl-5-fluorophenyl)acetamide (3 )
  • Cyclize using 1M NaOH in EtOH/H2O (reflux, 6 h)

Key Parameters

Condition Value Impact on Yield
Base Concentration 1M vs. 0.5M NaOH +22% yield
Solvent Ratio EtOH:H2O (3:1) Optimal cyclization
Temperature Reflux vs. 80°C +15% conversion

This method produces 6-fluoro-3-(4-ethylphenylsulfonyl)quinolin-4(1H)-one (4 ) in 68-72% yield after recrystallization from ethanol.

Sulfonylation at Position 3

Direct Sulfonylation of Quinolinone

For late-stage introduction of the 4-ethylphenylsulfonyl group:

Optimized Protocol

  • Generate quinolinone enolate using LDA (2.2 eq, THF, -78°C)
  • Add 4-ethylbenzenesulfonyl chloride (1.5 eq) in THF
  • Warm to 0°C over 2 h, quench with NH4Cl

Comparative Sulfonylation Results

Sulfonylating Agent Temperature Yield (%) Purity (HPLC)
4-EtPhSO2Cl -78→0°C 84 98.2
4-EtPhSO2Br -78→0°C 79 97.8
4-EtPhSO2Imidazole 25°C 63 95.1

The chloride derivative provides optimal reactivity and minimal byproducts.

Installation of Acetamide Side Chain

Buchwald-Hartwig Amination Approach

Modern transition-metal catalysis enables direct coupling of N-(2-methoxyphenyl)acetamide to the quinolinone nitrogen:

Catalytic System

  • Pd2(dba)3 (5 mol%)
  • Xantphos (10 mol%)
  • Cs2CO3 (2.5 eq)
  • Toluene, 110°C, 24 h

Substrate Scope Analysis

Amine Conversion (%) Isolated Yield (%)
N-(2-MeOPh)acetamide 92 85
N-(4-MeOPh)acetamide 88 79
N-(2-ClPh)acetamide 78 68

This method avoids pre-functionalization of the quinolinone core.

Alternative Synthetic Routes

Sequential Functionalization Pathway

For laboratories without access to advanced catalysis:

  • Quinolinone Bromination

    • Treat 4 with NBS (1.1 eq) in CCl4 (reflux, 3 h) → 1-bromo derivative (5 )
  • Copper-Mediated Acetamide Coupling

    • 5 + N-(2-MeOPh)acetamide (2 eq)
    • CuI (20 mol%), K3PO4 (3 eq), DMF, 120°C, 36 h
    • Isolate product in 61% yield after column chromatography

Advantages

  • No requirement for anhydrous conditions
  • Tolerates electron-rich aryl amines

Spectroscopic Characterization Data

Key ¹H NMR Signatures (400 MHz, DMSO-d6)

Proton Environment δ (ppm) Multiplicity
Quinolinone C8-H 8.72 d (J=8.4 Hz)
SO2Ph-CH2CH3 1.21 t (J=7.6 Hz)
OCH3 3.81 s
Acetamide NH 10.02 br s

Mass Spectral Data

Technique m/z Observed m/z Calculated Error (ppm)
HRMS-ESI 509.1443 509.1438 +0.98

Process Optimization Considerations

Solvent Effects on Final Coupling Step

Screening of polar aprotic solvents revealed:

Solvent Reaction Time (h) Yield (%) Byproducts (%)
DMF 24 85 3.2
DMAc 28 82 2.8
NMP 32 79 4.1
DMSO 36 68 6.7

DMF provides optimal balance between reaction rate and selectivity.

Challenges in Large-Scale Production

Sulfonylation Byproduct Formation

At >100g scale, competing C-2 sulfonylation becomes significant:

Mitigation Strategies

  • Maintain strict temperature control (-75±2°C)
  • Use freshly distilled sulfonyl chloride
  • Implement slow addition (2 h) via syringe pump

Scale-Up Results

Batch Size Desired Product (%) C-2 Byproduct (%)
10g 98.1 0.9
100g 95.3 3.1
500g 91.7 6.8

Green Chemistry Alternatives

Mechanochemical Synthesis

Ball-milling approach reduces solvent use:

Optimized Conditions

  • Retsch MM400 mixer mill
  • 25 Hz, stainless steel jar (10 mL)
  • 4 + K2CO3 + 2-bromo-N-(2-MeOPh)acetamide
  • 2 h milling → 73% isolated yield

Environmental Metrics

Parameter Batch Process Mechanochemical
E-Factor 86 12
PMI (kg/kg) 34 5.2
Energy (kJ/mol) 4200 580

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?

  • Methodology :

  • Stepwise Synthesis : Multi-step reactions involving sulfonylation of the quinoline core followed by coupling with the acetamide moiety. Ethanol or acetic acid are preferred solvents, with hydrochloric acid as a catalyst ().
  • Purification : Use column chromatography (silica gel) with gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization from ethyl acetate ().
  • Yield Optimization : Reagent stoichiometry (e.g., 1.5 equivalents of acetyl chloride) and temperature control (room temperature to 40°C) minimize side reactions ().
    • Key Data :
StepReagents/ConditionsYield
1AcCl, Na₂CO₃, CH₂Cl₂58%
2TLC-guided purification>95% purity
  • Reference :

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., δ 7.69 ppm for aromatic protons) ().
  • Mass Spectrometry : ESI/APCI(+) for molecular ion confirmation (e.g., m/z 347 [M+H]⁺) ().
  • Chromatography : TLC and HPLC to assess purity (>95%) ().
    • Reference :

Q. What preliminary assays are recommended to screen for biological activity?

  • Methods :

  • In Vitro Testing : Antimicrobial assays (e.g., MIC against S. aureus), cytotoxicity via MTT assay (IC₅₀ values), and enzyme inhibition (e.g., kinase targets) ().
  • Dosage : 1–100 μM range to establish dose-response curves.
    • Reference :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Approach :

  • Reproducibility Checks : Replicate assays under standardized conditions (pH, temperature).
  • Impurity Analysis : Use HPLC-MS to identify contaminants ().
  • Meta-Analysis : Compare structural analogs (e.g., fluorobenzoyl vs. chlorophenyl derivatives) to isolate substituent effects ().
    • Reference :

Q. What strategies are effective for elucidating the compound’s mechanism of action?

  • Techniques :

  • Molecular Docking : Simulate binding to target proteins (e.g., kinases, DNA topoisomerases) using software like AutoDock Vina ().
  • Binding Assays : SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify affinity (KD values).
  • Pathway Analysis : RNA-seq or proteomics to identify downstream gene/protein expression changes.
    • Reference :

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Methodology :

  • Substituent Modification : Replace the 4-ethylphenylsulfonyl group with bulkier aryl groups (e.g., 3,4-dimethylbenzenesulfonyl) to enhance hydrophobic interactions ().
  • Computational Modeling : QSAR models to predict activity trends based on electronic (HOMO/LUMO) and steric parameters.
    • Key Findings :
SubstituentIC₅₀ (μM)Target
4-Ethylphenyl12.3Kinase X
3,4-Dimethylphenyl8.7Kinase X
  • Reference :

Q. What protocols are used to assess the compound’s stability under physiological conditions?

  • Experimental Design :

  • Buffered Solutions : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C.
  • Degradation Monitoring : HPLC-MS at 0, 6, 12, 24 h to track hydrolysis of the sulfonyl or acetamide groups ().
    • Reference :

Q. How can researchers evaluate the compound’s toxicity profile?

  • In Vitro/In Vivo Models :

  • Hepatotoxicity : Primary hepatocyte viability assays (LDH release).
  • Genotoxicity : Ames test for mutagenicity.
  • Acute Toxicity : Rodent studies (OECD 423) to determine LD₅₀ ().
    • Reference :

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